molecular formula C20H36O6 B14739107 Octane-1,4,7-triyl tributanoate CAS No. 5453-21-4

Octane-1,4,7-triyl tributanoate

Cat. No.: B14739107
CAS No.: 5453-21-4
M. Wt: 372.5 g/mol
InChI Key: CBYWYTIHGQZVDT-UHFFFAOYSA-N
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Description

It is an ester derived from butanoic acid and octane-1,4,7-triol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Octane-1,4,7-triol and butanoic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octane-1,4,7-triyl tributanoate is unique due to its specific ester groups derived from butanoic acid, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

5453-21-4

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

4,7-di(butanoyloxy)octyl butanoate

InChI

InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3

InChI Key

CBYWYTIHGQZVDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC

Origin of Product

United States

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